molecular formula C20H13N3O5 B2518690 N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide CAS No. 42340-37-4

N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide

Cat. No. B2518690
CAS RN: 42340-37-4
M. Wt: 375.34
InChI Key: MUXUDKOBLXKSNI-UHFFFAOYSA-N
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Description

“N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It is part of a series of new chemosensor systems that contain an amino group . Some compounds in this series exhibit high chemosensor selectivity in the determination of anions .


Synthesis Analysis

The compound was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including nitro groups, amide groups, and a benzo[de]isoquinoline core .


Chemical Reactions Analysis

The compound can undergo further reactions due to the presence of free amino groups. These reactions lead to the formation of imines, amines, thioureas, and hydrazones .

Future Directions

The compound is of special interest as it contains a free amino group capable of further transformation, particularly with the introduction of additional complex-forming fragments and/or fluorophores . This allows for the variation of the effectiveness, selectivity, and other parameters of the sensors .

properties

IUPAC Name

N-[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-11(24)21-12-5-7-13(8-6-12)22-19(25)15-4-2-3-14-17(23(27)28)10-9-16(18(14)15)20(22)26/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXUDKOBLXKSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide

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